molecular formula C8H12N2O B13844774 2-(oxolan-2-ylmethyl)-1H-imidazole

2-(oxolan-2-ylmethyl)-1H-imidazole

Cat. No.: B13844774
M. Wt: 152.19 g/mol
InChI Key: GFJFZWDOPZOVBL-UHFFFAOYSA-N
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Description

2-(oxolan-2-ylmethyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and an oxolane (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-ylmethyl)-1H-imidazole typically involves the reaction of imidazole with an oxolane derivative. One common method is the alkylation of imidazole with oxolan-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-ylmethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the imidazole ring or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(oxolan-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The oxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-2-ylmethyl)-1H-pyrazole
  • 2-(oxolan-2-ylmethyl)-1H-pyrrole
  • 2-(oxolan-2-ylmethyl)-1H-triazole

Uniqueness

2-(oxolan-2-ylmethyl)-1H-imidazole is unique due to its combination of an imidazole ring and an oxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability, reactivity, and solubility, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)-1H-imidazole

InChI

InChI=1S/C8H12N2O/c1-2-7(11-5-1)6-8-9-3-4-10-8/h3-4,7H,1-2,5-6H2,(H,9,10)

InChI Key

GFJFZWDOPZOVBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2=NC=CN2

Origin of Product

United States

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